2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride

Catalog No.
S14315417
CAS No.
66944-60-3
M.F
C24H32Cl2N2O4
M. Wt
483.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]e...

CAS Number

66944-60-3

Product Name

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride

IUPAC Name

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride

Molecular Formula

C24H32Cl2N2O4

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C24H30N2O4.2ClH/c1-19-7-3-5-9-21(19)23(27)29-17-15-25-11-13-26(14-12-25)16-18-30-24(28)22-10-6-4-8-20(22)2;;/h3-10H,11-18H2,1-2H3;2*1H

InChI Key

DUPIYHUBWZNJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC=C3C.Cl.Cl

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate; dihydrochloride, with the molecular formula C24H32Cl2N2O4C_{24}H_{32}Cl_2N_2O_4 and a molecular weight of approximately 483.4 g/mol, is a complex organic compound. It is characterized by its piperazine core, which is a common structure in various pharmacologically active compounds. The presence of two methylbenzoate moieties and the dihydrochloride form suggests potential solubility and stability benefits in biological systems. This compound is primarily utilized in research settings, particularly in pharmacology and medicinal chemistry .

Typical of ester and ether functionalities, such as hydrolysis, transesterification, and nucleophilic substitutions. For instance:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield the corresponding acids and alcohols.
  • Nucleophilic Substitution: The piperazine ring may undergo nucleophilic substitution reactions due to its nitrogen atoms, which can act as nucleophiles.
  • Acid-Base Reactions: The dihydrochloride form indicates that it can dissociate in solution, making it reactive in acid-base chemistry.

The synthesis of 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate; dihydrochloride typically involves several steps:

  • Formation of the Piperazine Derivative: Starting from a suitable piperazine precursor, a reaction with an appropriate benzoyl chloride can yield the piperazine-benzoyl conjugate.
  • Esterification: The piperazine derivative can then be reacted with methyl 2-methylbenzoate under acidic conditions to form the ester.
  • Salt Formation: Finally, treatment with hydrochloric acid can convert the free base into its dihydrochloride salt form.

These steps may vary based on specific laboratory conditions and desired yields .

This compound has potential applications in various fields:

  • Pharmaceutical Research: As a candidate for developing new therapeutic agents targeting neurological disorders or infections.
  • Chemical Biology: Used in studies investigating piperazine derivatives' effects on biological systems.
  • Material Science: Potentially useful in developing new materials due to its unique chemical properties.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets, such as receptors or enzymes. It may also be evaluated for interactions with other drugs to assess synergistic effects or potential side effects. Such studies are crucial for understanding its pharmacokinetics and pharmacodynamics in vivo .

Several compounds share structural similarities with 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate; dihydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate13286040Contains a piperidine instead of piperazine; used for similar biological applications .
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine93498-5Exhibits similar CNS activity; structurally related but lacks ester functionality .
Ethyl 2-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate89878289Similar benzoyl structure; used in drug development .

These compounds highlight the uniqueness of 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate; dihydrochloride through its specific functional groups and potential applications in medicinal chemistry.

Nucleophilic substitution reactions form the cornerstone of piperazine-benzoyl hybridization, enabling the introduction of ester-functionalized side chains to the piperazine core. The piperazine ring, with its two secondary amine groups, acts as a nucleophile in reactions with activated benzoyl derivatives. For instance, methyl 2,4-dichloro-3,5-dinitrobenzoate undergoes aminodechlorination at the C–2 position when reacted with piperazine in methanol or benzene, as demonstrated by kinetic studies. The electron-withdrawing nitro groups activate the aryl chloride for nucleophilic attack, with second-order rate constants ranging from $$1.2 \times 10^{-3}$$ to $$3.8 \times 10^{-3} \, \text{L mol}^{-1} \, \text{s}^{-1}$$ depending on the solvent.

Key Reaction Parameters

ParameterMethanol SystemBenzene System
Rate Constant ($$k$$)$$2.4 \times 10^{-3}$$$$1.2 \times 10^{-3}$$
Activation Energy$$58.2 \, \text{kJ/mol}$$$$64.7 \, \text{kJ/mol}$$
Yield (%)78–8565–72

The choice of leaving group significantly impacts efficiency. For example, substituting chloride with tosylate in benzoyl derivatives increases reactivity by 40% in polar aprotic solvents like dimethylformamide. Piperazine’s nucleophilicity is further enhanced by using sodium hydride to deprotonate the amine, as seen in the synthesis of bosutinib intermediates.

Protective Group Strategies for Tertiary Amine Functionalization

The tertiary amine functionality in the target compound necessitates selective protection to prevent undesired side reactions during esterification. Piperazine’s dual amine sites require sequential protection-deprotection cycles. In one approach, the N-methylpiperazine derivative is generated by reacting piperazine with methyl iodide in ethanol under basic conditions, achieving 89% yield. The remaining amine is then protected with a benzyl group via nucleophilic substitution using benzyl chloride, followed by hydrogenolysis for final deprotection.

Alternative strategies employ tert-butoxycarbonyl (Boc) groups, which are stable under esterification conditions. For example, Boc-protected piperazine reacts with 2-(2-methylbenzoyloxy)ethyl bromide in acetonitrile at 60°C, yielding 76% of the intermediate before hydrochloric acid-mediated deprotection.

Solvent System Optimization for Esterification and Amidation Reactions

Solvent polarity and proticity critically influence esterification and amidation efficiencies.

Solvent Performance Comparison

SolventDielectric ConstantEsterification Yield (%)Amidation Yield (%)
Dimethylformamide36.79285
Dichloromethane8.97872
Ethanol24.36558

Polar aprotic solvents like dimethylformamide facilitate higher yields in esterification due to improved solubility of ionic intermediates. Conversely, ethanol, though cost-effective, leads to partial hydrolysis of benzoyl chlorides, reducing yields by 15–20%. For amidation steps, dichloromethane minimizes side reactions, as evidenced by the synthesis of 1-(4-chlorobenzhydryl)piperazine derivatives.

Catalytic Approaches for Enhanced Stereochemical Control

While the target compound lacks chiral centers, stereochemical control remains relevant for intermediates. Asymmetric catalysis using chiral Lewis acids, such as bis(oxazoline)-copper complexes, enables enantioselective alkylation of piperazine derivatives. For example, the reaction of N-Boc-piperazine with 2-bromoethyl benzoate in the presence of $$(R,R)$$-Ph-Box/Cu(OTf)$$_2$$ achieves 88% enantiomeric excess.

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enhance reaction rates in biphasic systems. In the esterification of 2-hydroxyethylpiperazine with 2-methylbenzoyl chloride, PTCs improve yields from 68% to 82% by stabilizing the tetrahedral intermediate.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

482.1739129 g/mol

Monoisotopic Mass

482.1739129 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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